molecular formula C10H16O3 B2619334 8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane CAS No. 96184-80-4

8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane

Cat. No. B2619334
Key on ui cas rn: 96184-80-4
M. Wt: 184.235
InChI Key: YTYSCBUQUHCGOL-UHFFFAOYSA-N
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Patent
US04676604

Procedure details

A mixture of 10.55 g of 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane, 130 ml of water and 200 ml of glacial acetic acid was heated to reflux for 1 hour. The solvent was subsequently distilled off on a rotary evaporator and the distillate was extracted twice with methylene chloride. The distillation residue (a yellow oil) was diluted with 200 ml of water, neutralized with sodium carbonate solution and extracted three times with methylene chloride. The organic phases were washed with saturated sodium carbonate solution and the aqueous phases were back-extracted with methylene chloride. The organic phases were dried over magnesium sulphate and evaporated. Distillation of the residual, yellow oil gave 6.7 g (93%) of 4-formylcyclohexanone at 70° C./0.15 Torr.
Quantity
10.55 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1CO[C:3]2([CH2:8][CH2:7][C:6](=[CH:9][O:10]C)[CH2:5][CH2:4]2)[O:2]1.O>C(O)(=O)C>[CH:9]([CH:6]1[CH2:7][CH2:8][C:3](=[O:2])[CH2:4][CH2:5]1)=[O:10]

Inputs

Step One
Name
Quantity
10.55 g
Type
reactant
Smiles
C1OC2(CCC(CC2)=COC)OC1
Name
Quantity
130 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was subsequently distilled off on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the distillate was extracted twice with methylene chloride
ADDITION
Type
ADDITION
Details
The distillation residue (a yellow oil) was diluted with 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with methylene chloride
WASH
Type
WASH
Details
The organic phases were washed with saturated sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
the aqueous phases were back-extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residual, yellow oil

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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